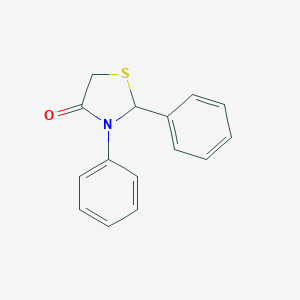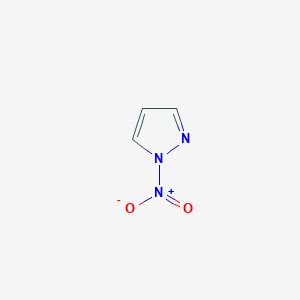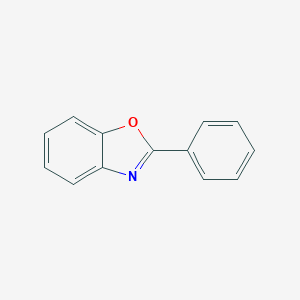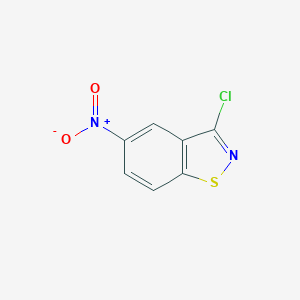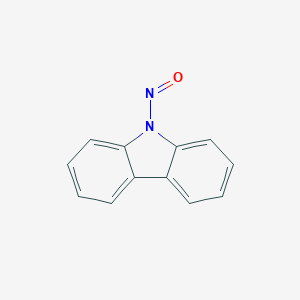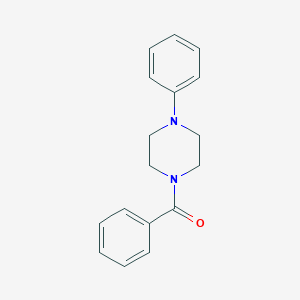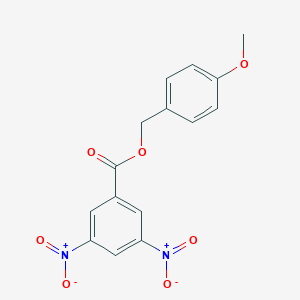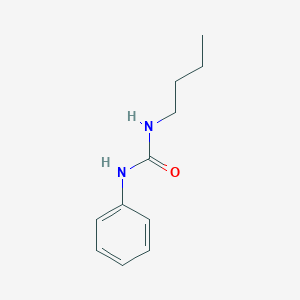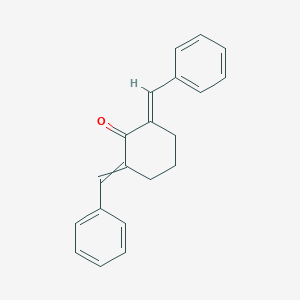![molecular formula C10H8N4 B188971 Propanedinitrile, [(4-methylphenyl)hydrazono]- CAS No. 40257-94-1](/img/structure/B188971.png)
Propanedinitrile, [(4-methylphenyl)hydrazono]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, [(4-methylphenyl)hydrazono]-, also known as PMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. PMH is a hydrazone derivative that has been synthesized using various methods and has shown promising results in several areas of research.
Mechanism of Action
Propanedinitrile, [(4-methylphenyl)hydrazono]- exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of proteases, kinases, and hydrolases. Propanedinitrile, [(4-methylphenyl)hydrazono]- also disrupts protein-protein interactions, which are essential for many cellular processes.
Biochemical and Physiological Effects:
Propanedinitrile, [(4-methylphenyl)hydrazono]- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of pro-inflammatory cytokines. Propanedinitrile, [(4-methylphenyl)hydrazono]- has also been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
Propanedinitrile, [(4-methylphenyl)hydrazono]- has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Propanedinitrile, [(4-methylphenyl)hydrazono]- is also stable and can be stored for long periods. However, Propanedinitrile, [(4-methylphenyl)hydrazono]- has some limitations, including its toxicity and potential side effects. It is important to use appropriate safety precautions when working with Propanedinitrile, [(4-methylphenyl)hydrazono]-.
Future Directions
There are several future directions for the study of Propanedinitrile, [(4-methylphenyl)hydrazono]-. It has the potential to be used in the development of new drugs for the treatment of cancer, viral infections, and neurological disorders. Propanedinitrile, [(4-methylphenyl)hydrazono]- can also be used in the study of enzyme inhibition and protein-protein interactions. Further research is needed to fully understand the mechanism of action of Propanedinitrile, [(4-methylphenyl)hydrazono]- and its potential applications in scientific research.
Conclusion:
In conclusion, Propanedinitrile, [(4-methylphenyl)hydrazono]- is a promising compound that has been extensively studied for its potential applications in scientific research. It has shown anticancer, antiviral, and antimicrobial properties, and has been used in the development of new drugs. Propanedinitrile, [(4-methylphenyl)hydrazono]- has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the potential of Propanedinitrile, [(4-methylphenyl)hydrazono]- in scientific research.
Synthesis Methods
Propanedinitrile, [(4-methylphenyl)hydrazono]- can be synthesized using several methods, including the reaction between 4-methylphenylhydrazine and malononitrile, or the reaction between 4-methylbenzaldehyde and hydrazine hydrate in the presence of cyanogen bromide. These methods have been optimized to produce high yields of Propanedinitrile, [(4-methylphenyl)hydrazono]- and are widely used in scientific research.
Scientific Research Applications
Propanedinitrile, [(4-methylphenyl)hydrazono]- has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antiviral, and antimicrobial properties. Propanedinitrile, [(4-methylphenyl)hydrazono]- has been used in the development of new drugs for the treatment of cancer and viral infections. It has also been used in the study of enzyme inhibition and protein-protein interactions.
properties
IUPAC Name |
2-[(4-methylphenyl)hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-8-2-4-9(5-3-8)13-14-10(6-11)7-12/h2-5,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZCLDAHBYABA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355885 |
Source


|
| Record name | Propanedinitrile, [(4-methylphenyl)hydrazono]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, [(4-methylphenyl)hydrazono]- | |
CAS RN |
40257-94-1 |
Source


|
| Record name | Propanedinitrile, [(4-methylphenyl)hydrazono]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)
